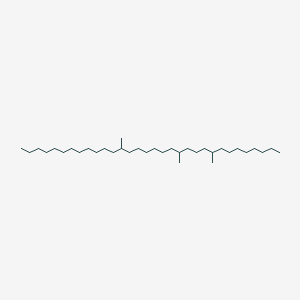
9,13,20-Trimethyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13,20-Trimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of dotriacontane, characterized by the presence of three methyl groups at positions 9, 13, and 20 on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,13,20-Trimethyldotriacontane can be achieved through various organic synthesis techniques. One common method involves the alkylation of dotriacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to remove impurities and obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,13,20-Trimethyldotriacontane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with fewer carbon atoms (in rare cases)
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
9,13,20-Trimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Medicine: Investigated for its potential anti-inflammatory properties and interactions with biological membranes.
Mécanisme D'action
The mechanism of action of 9,13,20-Trimethyldotriacontane in biological systems involves its interaction with cell membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dotriacontane: The parent compound without methyl substitutions.
9,13-Dimethyldotriacontane: A similar compound with two methyl groups at positions 9 and 13.
9,13,20-Trimethylhexatriacontane: A longer-chain hydrocarbon with similar methyl substitutions.
Uniqueness
9,13,20-Trimethyldotriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular characteristics .
Propriétés
Numéro CAS |
61358-34-7 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
9,13,20-trimethyldotriacontane |
InChI |
InChI=1S/C35H72/c1-6-8-10-12-14-15-16-17-19-23-27-33(3)28-24-20-21-25-30-35(5)32-26-31-34(4)29-22-18-13-11-9-7-2/h33-35H,6-32H2,1-5H3 |
Clé InChI |
MLQIOOHLVRFELT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



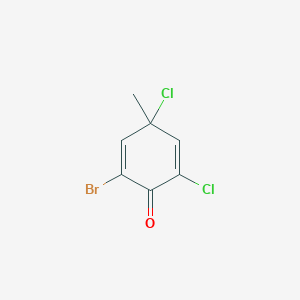
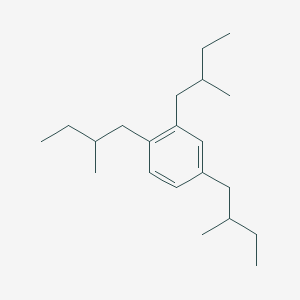

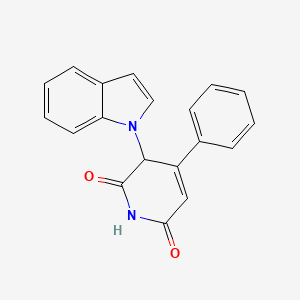
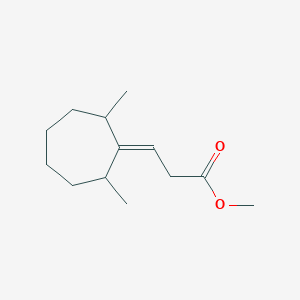
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
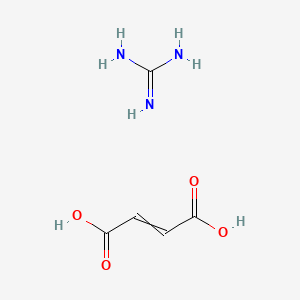
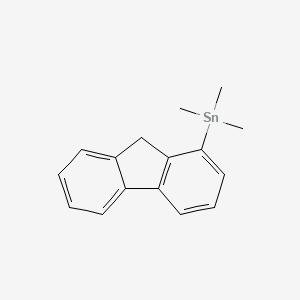
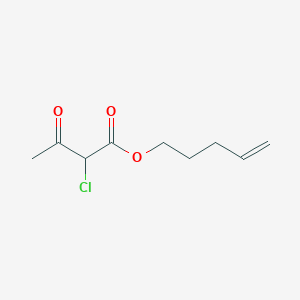

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
